Sulfur-35

half-life comparison waste management experimental planning

Sulfur-35 (³⁵S) is a pure beta-emitting radioisotope of sulfur with a half-life of 87.5 days and a maximum beta energy of 0.167 MeV. It is widely employed as a radioactive tracer for metabolic labeling of proteins and nucleic acids, particularly through incorporation into methionine and cysteine, and for the synthesis of radiolabeled nucleotides such as [³⁵S]GTPγS.

Molecular Formula H2S
Molecular Weight 36.985 g/mol
CAS No. 15117-53-0
Cat. No. B081441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur-35
CAS15117-53-0
Synonyms35S radioisotope
S-35 radioisotope
Sulfur-35
Molecular FormulaH2S
Molecular Weight36.985 g/mol
Structural Identifiers
SMILESS
InChIInChI=1S/H2S/h1H2/i1+3
InChIKeyRWSOTUBLDIXVET-AKLPVKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfur-35 (CAS 15117-53-0) Procurement and Radiolabeling Selection Guide


Sulfur-35 (³⁵S) is a pure beta-emitting radioisotope of sulfur with a half-life of 87.5 days and a maximum beta energy of 0.167 MeV [1]. It is widely employed as a radioactive tracer for metabolic labeling of proteins and nucleic acids, particularly through incorporation into methionine and cysteine, and for the synthesis of radiolabeled nucleotides such as [³⁵S]GTPγS [2]. As the longest-lived sulfur radionuclide [1], it offers a favorable balance of adequate decay time for multi-day experimental workflows and manageable waste decay periods, making it a staple in molecular biology, pharmacology, and biochemistry laboratories.

Why Generic Substitution of Sulfur-35 with Other Beta Emitters Compromises Experimental Outcomes


While several beta-emitting isotopes (e.g., ¹⁴C, ³H, ³²P, ³³P) are available for radiolabeling, their divergent physical half-lives, emission energies, specific activities, and elemental specificities preclude simple interchangeability [1]. For instance, substituting ³⁵S with ³²P drastically increases autoradiographic signal spread due to higher beta energy, whereas switching to ³H or ¹⁴C significantly reduces specific activity and prolongs exposure times [2]. Furthermore, ³⁵S is uniquely suited for sulfur-specific metabolic tracing, revealing metabolic fates that carbon-based tracers cannot resolve [3]. The following evidence quantifies these critical performance differentiators.

Quantitative Differentiation of Sulfur-35 vs. Alternative Beta Emitters in Key Performance Metrics


Balanced Half-Life Optimizes Experimental Workflow and Waste Management vs. ³²P and ³H

Sulfur-35's 87.4-day half-life provides a critical middle ground between the extremely short half-life of Phosphorus-32 (14.3 days) and the impractically long half-life of Tritium (12.43 years) [1]. This allows for complex, multi-day assays without significant signal decay while enabling feasible on-site decay-in-storage waste programs [2].

half-life comparison waste management experimental planning

Moderate Beta Energy Balances Autoradiographic Resolution and Detection Efficiency vs. ³²P

The 0.167 MeV maximum beta energy of ³⁵S yields significantly better autoradiographic spatial resolution compared to high-energy ³²P (1.7 MeV) [1]. Using storage phosphor technology, ³⁵S exhibits a resolution of approximately 0.3 mm, which is suitable for precise band localization in gels and blots, whereas ³²P signal spreads more broadly, potentially obscuring closely migrating species [2].

autoradiography spatial resolution imaging plate sensitivity

Substantially Higher Specific Activity Enables Shorter Exposure Times vs. ¹⁴C

Sulfur-35 possesses a maximum theoretical specific activity of 1494 Ci/mmol, which is over 23,000-fold higher than that of Carbon-14 (0.0624 Ci/mmol) [1]. This stark contrast translates directly into accelerated autoradiography exposure times and enhanced sensitivity for detecting low-abundance targets.

specific activity sensitivity exposure time

Elemental Specificity Reveals Unique Sulfur Metabolite Fate Undetectable by ¹⁴C

In direct head-to-head metabolic studies using dual-labeled carbon disulfide (³⁵S-CS₂ and ¹⁴C-CS₂), tissue levels of ³⁵S-derived radioactivity exceeded those of ¹⁴C-derived radioactivity, confirming the formation of sulfur metabolites devoid of the carbon atom [1]. This differential is most pronounced in neonatal models, where up to 13-fold more ³⁵S-labeled metabolites were covalently bound to tissue proteins in 1-day-old rats compared to 40-day-old rats [1].

metabolic tracing sulfur metabolism dual-isotope studies

Optimized Balance of Cost and Decay Logistics vs. Phosphorus-33

While ³³P offers comparable emission energy (0.25 MeV) to ³⁵S (0.167 MeV) and similar resolution, its 25-day half-life makes it significantly less economical and logistically challenging for standard use [1]. The shorter half-life of ³³P necessitates more frequent ordering and generates more complex scheduling constraints, whereas the 87.5-day half-life of ³⁵S allows for bulk procurement and less waste [1].

cost-effectiveness logistics isotope selection

Low-Energy Beta Emission Simplifies Safety Shielding Requirements vs. ³²P

The low-energy beta emission of ³⁵S (Emax 0.167 MeV) requires no physical shielding for routine millicurie quantities, with complete beta absorption achieved by 0.3 mm of plastic or standard laboratory PPE [1]. In contrast, high-energy ³²P (Emax 1.7 MeV) necessitates the use of thick acrylic shielding (≥10 mm) to protect personnel [2].

radiation safety shielding laboratory setup

Optimal Procurement and Application Scenarios for Sulfur-35 in Life Science Research


High-Resolution Autoradiography of Protein Gels and Blots

For applications such as SDS-PAGE and Western blotting where precise band localization is paramount, ³⁵S is the isotope of choice. As established by its ~0.3 mm resolution on storage phosphor screens [1], it provides significantly sharper images than ³²P, which is prone to signal scatter due to its 10-fold higher beta energy. This makes ³⁵S-labeled methionine/cysteine the gold standard for resolving closely migrating proteins in complex lysates.

G-Protein Coupled Receptor (GPCR) Functional Assays

[³⁵S]GTPγS binding assays are a cornerstone of GPCR pharmacology. The moderate half-life of ³⁵S (87.5 days) [2] and its high specific activity enable the measurement of agonist-induced G-protein activation over multi-day experiments without significant signal decay. This provides a critical, quantifiable window into receptor function that is logistically more feasible than assays using shorter-lived ³³P.

Sulfur-Specific Metabolic Tracing and Toxicity Studies

In ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies, ³⁵S uniquely enables the tracking of sulfur-containing compounds. Evidence from dual-label (³⁵S/¹⁴C) carbon disulfide studies demonstrates that ³⁵S reveals the formation and covalent binding of sulfur-specific metabolites that are entirely invisible to ¹⁴C tracing [3]. This capability is essential for understanding the toxicological mechanisms of sulfur-containing xenobiotics.

Multiday Metabolic Labeling of Eukaryotic Cell Cultures

For pulse-chase experiments or extended metabolic labeling of proteins in cell culture, ³⁵S-methionine/cysteine provides the optimal half-life. Its 87.5-day decay period [2] ensures that signal intensity remains robust throughout a 24-72 hour labeling and chase period, unlike ³²P which would decay substantially (losing ~12% of its activity in 24 hours). This stability enhances quantitative reproducibility in protein turnover studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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